3-Hydroxy-5-methoxybenzoesäure

Übersicht

Beschreibung

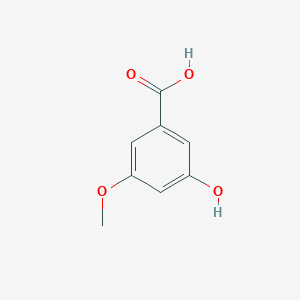

3-Hydroxy-5-methoxybenzoic acid is an aromatic carboxylic acid with the molecular formula C8H8O4. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the 3-position and a methoxy group at the 5-position on the benzene ring.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

3-Hydroxy-5-methoxybenzoic acid has been studied for its anti-inflammatory effects. Research indicates that compounds with similar structures exhibit significant inhibition of inflammatory pathways, making them potential candidates for developing new anti-inflammatory drugs. For instance, studies have shown that derivatives of methoxybenzoic acids can reduce pain and inflammation in animal models .

Analytical Chemistry

This compound is utilized as an internal standard in high-performance liquid chromatography (HPLC) for the simultaneous quantification of other pharmaceutical compounds. Its stability and well-defined chemical properties make it suitable for accurate measurements in complex biological matrices .

Agricultural Applications

Pesticide Development

Research has indicated that 3-hydroxy-5-methoxybenzoic acid exhibits potential as a natural pesticide. Its efficacy against various pests has been documented, suggesting that it could be developed into environmentally friendly pest control solutions .

Biochemical Research

Metabolomics Studies

In metabolomics, 3-hydroxy-5-methoxybenzoic acid serves as a marker for certain metabolic pathways. It has been identified in various plant species, including Mikania haenkeana and Dioscorea bulbifera, indicating its role in plant metabolism and potential health benefits .

Food Industry

Food Additive

Due to its antioxidant properties, this compound may find applications as a food preservative. Antioxidants are crucial in preventing oxidative degradation in food products, thus extending shelf life and maintaining quality .

Table 1: Summary of Applications of 3-Hydroxy-5-methoxybenzoic Acid

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal demonstrated the anti-inflammatory effects of methoxybenzoic acids in rodent models. The research highlighted that these compounds significantly reduced edema and pain responses when administered prior to inflammatory stimuli .

Case Study 2: Use in Metabolomics

In a comprehensive metabolomics study, researchers utilized 3-hydroxy-5-methoxybenzoic acid as a reference compound to analyze metabolic profiles in plant samples. The findings revealed its presence as a significant metabolite associated with stress responses in plants, thereby contributing to the understanding of plant biochemistry .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with enzymes such asGroup IIE secretory phospholipase A2 . These enzymes play a crucial role in the metabolism of phospholipids, which are essential components of cell membranes.

Mode of Action

It’s likely that the compound interacts with its targets through a process ofnucleophilic substitution or free radical bromination . These reactions involve the exchange of atoms or groups of atoms, leading to changes in the structure and function of the target molecules.

Biochemical Pathways

It’s plausible that the compound could influence pathways related tophospholipid metabolism or the phenylpropanoid pathway , given its structural similarity to other compounds known to affect these processes.

Result of Action

Based on its potential targets and mode of action, it’s plausible that the compound could influencecell membrane composition and function , as well as the synthesis of certain secondary metabolites .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Hydroxy-5-methoxybenzoic acid. For instance, the compound’s reactivity and stability could be affected by factors such as pH , temperature , and the presence of other reactive species. Additionally, the compound’s efficacy could be influenced by the physiological environment within the body, including factors such as pH, the presence of transport proteins, and the metabolic state of the cells .

Biochemische Analyse

Biochemical Properties

They are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .

Cellular Effects

Hydroxybenzoic acids have been reported to have numerous health benefits such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-methoxybenzoic acid can be achieved through several methods. One common approach involves the methylation of 3,5-dihydroxybenzoic acid using dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production of 3-Hydroxy-5-methoxybenzoic acid often involves the use of more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 3,5-dimethoxybenzoic acid, followed by selective demethylation using boron tribromide. This process allows for the efficient production of the compound on a larger scale .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-5-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding quinone derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions

Major Products

Oxidation: Quinone derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzoic acids depending on the nucleophile used

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Hydroxybenzoic acid

- 5-Methoxybenzoic acid

- Vanillic acid (4-Hydroxy-3-methoxybenzoic acid)

Uniqueness

3-Hydroxy-5-methoxybenzoic acid is unique due to the specific positioning of its hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This unique structure allows for specific interactions in biological systems and makes it a valuable compound in various applications .

Biologische Aktivität

3-Hydroxy-5-methoxybenzoic acid (also known as o-vanillic acid) is a phenolic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The chemical formula for 3-hydroxy-5-methoxybenzoic acid is with a molecular weight of approximately 168.15 g/mol. Its structure features a methoxy group (-OCH₃) and a hydroxyl group (-OH) attached to a benzoic acid core, which is responsible for its biological activities.

Biological Activities

Research indicates that 3-hydroxy-5-methoxybenzoic acid exhibits several biological activities, including:

- Antimicrobial Activity : Various studies have demonstrated its effectiveness against different bacterial strains. For instance, derivatives of this compound have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotic therapies .

- Anti-inflammatory Effects : The compound has been reported to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation. This mechanism is particularly relevant in conditions such as allergies and asthma, where mast cell degranulation plays a pivotal role .

- Antioxidant Properties : As a phenolic compound, it possesses antioxidant capabilities that help in scavenging free radicals, thereby protecting cells from oxidative stress and related diseases .

- Antiallergic Activity : Research has shown that 3-hydroxy-5-methoxybenzoic acid can attenuate allergic reactions by inhibiting mast cell activation and degranulation. This effect is mediated through the modulation of intracellular signaling pathways involved in allergic responses .

The biological effects of 3-hydroxy-5-methoxybenzoic acid can be attributed to its interaction with various cellular targets:

- Inhibition of Mast Cell Degranulation : Studies indicate that the compound reduces intracellular calcium levels in mast cells, leading to decreased release of histamine and other mediators involved in allergic reactions .

- Modulation of Cytokine Production : It suppresses the expression of cytokines such as TNF-α and IL-4, which are critical in inflammatory processes. This action suggests potential therapeutic benefits in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of 3-hydroxy-5-methoxybenzoic acid:

- Antibacterial Efficacy : A study synthesized novel derivatives of 3-hydroxybenzoic acid that demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the base structure could enhance efficacy against resistant strains .

- Anti-allergic Potential : In a mouse model, oral administration of o-vanillic acid significantly reduced symptoms associated with anaphylaxis induced by ovalbumin, showcasing its potential as an anti-allergic agent .

- Antioxidant Activity : Research highlighted the compound's ability to scavenge free radicals effectively, suggesting its role in preventing oxidative damage in cells, which is crucial for managing chronic diseases .

Data Summary

Eigenschaften

IUPAC Name |

3-hydroxy-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUBOHWZSQXCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428677 | |

| Record name | 3-hydroxy-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19520-75-3 | |

| Record name | 3-hydroxy-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of finding 3-hydroxy-5-methoxybenzoic acid alongside resveratrol derivatives in Commiphora africana?

A1: While the abstract doesn't delve into the specific significance of 3-hydroxy-5-methoxybenzoic acid (4), its presence alongside the resveratrol derivatives (compounds 1-3) suggests it might be a constituent of the plant's phytochemical profile []. Further research is needed to understand if it possesses any synergistic or antagonistic effects with the resveratrol derivatives or if it contributes independently to the plant's traditional use in cancer treatment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.